molecular formula C18H17NO2 B1225513 (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one

(E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B1225513
M. Wt: 279.3 g/mol
InChI Key: RKUWYNVXLRPAMO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-acetylanilino)-1-(4-methylphenyl)-2-propen-1-one is an aromatic ketone.

Scientific Research Applications

1. Genotoxicity Studies

Compounds similar to (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one have been investigated for their genotoxic effects. For example, ethylating agents like 1-ethyl-1-nitrosourea (ENU) show mutagenic properties across various systems, from viruses to mammalian cells, highlighting the importance of studying such compounds for their potential DNA-damaging effects (Shibuya & Morimoto, 1993).

2. Advanced Oxidation Processes

Research into the degradation of organic compounds has noted the effectiveness of advanced oxidation processes (AOPs). Studies on acetaminophen degradation, for instance, contribute to understanding how similar organic compounds might be broken down in environmental or laboratory settings, which could be relevant for the breakdown or detoxification of (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one (Qutob et al., 2022).

3. Stereochemistry in Pharmacology

The stereochemistry of compounds closely related to (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one, such as phenylpiracetam, has been studied for its implications in pharmacological profiles. This highlights the potential of exploring the stereochemical aspects of the specified compound for its pharmacological benefits or risks (Veinberg et al., 2015).

4. Proteostasis and Chemical Chaperones

Research into compounds like 4-phenylbutyric acid, which act as chemical chaperones, can inform the potential therapeutic applications of (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one in maintaining proteostasis. This could be particularly relevant for diseases characterized by protein misfolding or aggregation (Kolb et al., 2015).

5. Ectoine Biosynthesis in Halotolerant Microorganisms

The study of ectoine biosynthesis pathways in halotolerant microorganisms can offer insights into how structurally similar compounds might be synthesized or metabolized in biological systems. This research area could reveal novel applications of (E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one in biotechnology or pharmaceuticals (Reshetnikov et al., 2011).

properties

Product Name

(E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

(E)-3-(4-acetylanilino)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H17NO2/c1-13-3-5-16(6-4-13)18(21)11-12-19-17-9-7-15(8-10-17)14(2)20/h3-12,19H,1-2H3/b12-11+

InChI Key

RKUWYNVXLRPAMO-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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